Thermal Decomposition Temperature – Highest Among Fundamental Carbonyl Azides
N,N′-Bis(azidocarbonyl)hydrazine decomposes at 154 °C without prior melting, representing the highest thermal stability among the fundamental small carbonyl azides benchmarked [1]. Oxalyl diazide decomposes at 46 °C after melting at 45 °C, carbamoyl azide decomposes at 133 °C after melting at 96 °C, carbonyl diazide decomposes at 25–30 °C, and nitrocarbamoyl azide decomposes at 83 °C after melting at 72 °C [1]. The 108 °C advantage over oxalyl diazide and the 21 °C advantage over carbamoyl azide constitute a practical safety margin for ambient-temperature handling and storage. The compound does not exhibit a melting endotherm before decomposition, indicating that the solid-state hydrogen-bonded network persists up to the decomposition point [1].
| Evidence Dimension | Decomposition temperature (Tdec, onset of exothermic decomposition) |
|---|---|
| Target Compound Data | 154 °C (no melting observed before decomposition) |
| Comparator Or Baseline | Oxalyl diazide: 46 °C; Carbamoyl azide: 133 °C; Carbonyl diazide: 25–30 °C (estimated); Nitrocarbamoyl azide: 83 °C |
| Quantified Difference | 108 °C higher than oxalyl diazide; 21 °C higher than carbamoyl azide; 71 °C higher than nitrocarbamoyl azide |
| Conditions | Differential thermal analysis (DTA), heating rate β = 5 °C·min⁻¹, onset of exothermic decomposition |
Why This Matters
Procurement specifications requiring ambient-temperature stability with a safety margin eliminate oxalyl diazide and carbonyl diazide from consideration; N,N′-bis(azidocarbonyl)hydrazine provides the largest thermal operating window among the fundamental carbonyl azides characterized to date.
- [1] Harter AG, Klapötke TM, Stierstorfer J, Voggenreiter M, Zeng X. Synthesis, Characterization and Energetic Performance of Oxalyl Diazide, Carbamoyl Azide, and N,N′-Bis(azidocarbonyl)hydrazine. ChemPlusChem. 2021;86(6):870–874; Table 1, pp. 873. doi:10.1002/cplu.202100214 View Source
